molecular formula C17H13ClN2OS B3035336 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 318247-50-6

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3035336
CAS No.: 318247-50-6
M. Wt: 328.8 g/mol
InChI Key: PRDGDACLIUJNAB-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the aldehyde and sulfanyl groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of biochemical processes, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds to 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity or industrial applications

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-20-17(22-15-10-6-5-9-14(15)18)13(11-21)16(19-20)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDGDACLIUJNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152265
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318247-50-6
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318247-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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